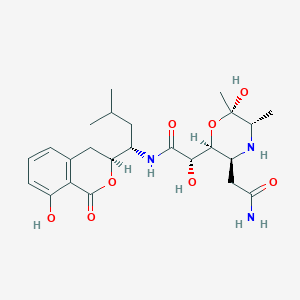
Bacilosarcin B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bacilosarcin B, also known as this compound, is a useful research compound. Its molecular formula is C24H35N3O8 and its molecular weight is 493.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Anticancer Activity
Bacilosarcin B has demonstrated significant cytotoxic effects against various cancer cell lines, particularly human cervical carcinoma (HeLa) cells. A study reported an IC50 value of 4.32 µM for this compound, indicating its potent cytotoxicity compared to other compounds in the same class . This activity is attributed to the specific structural features of this compound, particularly the amide functional group at C-12', which plays a critical role in its mechanism of action against cancer cells .
Table 1: Cytotoxicity of this compound Compared to Other Compounds
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| This compound | 4.32 | HeLa |
| Amicoumacin A | 33.60 | HeLa |
| Amicoumacin B | Not reported | Not reported |
Antibacterial Properties
This compound exhibits strong antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Research has shown that compounds related to this compound have significant potential as antibacterial agents due to their ability to inhibit the growth of various pathogenic bacteria . The biosynthetic gene clusters responsible for producing Bacilosarcins and Amicoumacins were identified in Bacillus subtilis, suggesting that these compounds could be developed into biopesticides or therapeutic agents against bacterial infections .
Table 2: Antibacterial Activity of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant Staphylococcus aureus | 6.25 - 25 µg/mL |
| Escherichia coli | Not reported |
| Pseudomonas aeruginosa | Not reported |
Agricultural Applications
This compound has shown promise in agricultural applications as a biopesticide. Its herbicidal properties were noted during studies involving marine-derived Bacillus subtilis strains. The compound's ability to inhibit specific plant pathogens suggests its potential use in sustainable agriculture practices .
Case Study: Biocontrol Utilization
A study on Bacillus subtilis fmb60 highlighted its potential for biocontrol, showing that it can produce secondary metabolites with significant antibacterial properties against harmful foodborne bacteria . This indicates that this compound could be integrated into agricultural practices to enhance crop protection.
Antimalarial Activity
Recent findings have identified Bacilosarcin A, closely related to this compound, as having antiplasmodial activity against malaria parasites. This discovery adds a new dimension to the potential medicinal applications of compounds derived from marine bacteria . The presence of such bioactive compounds suggests that further research into this compound could yield valuable insights for malaria treatment.
Propiedades
Fórmula molecular |
C24H35N3O8 |
|---|---|
Peso molecular |
493.5 g/mol |
Nombre IUPAC |
(2S)-2-[(2S,3S,5S,6S)-3-(2-amino-2-oxoethyl)-6-hydroxy-5,6-dimethylmorpholin-2-yl]-2-hydroxy-N-[(1S)-1-[(3S)-8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl]-3-methylbutyl]acetamide |
InChI |
InChI=1S/C24H35N3O8/c1-11(2)8-14(17-9-13-6-5-7-16(28)19(13)23(32)34-17)27-22(31)20(30)21-15(10-18(25)29)26-12(3)24(4,33)35-21/h5-7,11-12,14-15,17,20-21,26,28,30,33H,8-10H2,1-4H3,(H2,25,29)(H,27,31)/t12-,14-,15-,17-,20-,21-,24-/m0/s1 |
Clave InChI |
RLVCRTWJOZGNEF-SHJDBJNPSA-N |
SMILES isomérico |
C[C@H]1[C@@](O[C@@H]([C@@H](N1)CC(=O)N)[C@@H](C(=O)N[C@@H](CC(C)C)[C@@H]2CC3=C(C(=CC=C3)O)C(=O)O2)O)(C)O |
SMILES canónico |
CC1C(OC(C(N1)CC(=O)N)C(C(=O)NC(CC(C)C)C2CC3=C(C(=CC=C3)O)C(=O)O2)O)(C)O |
Sinónimos |
bacilosarcin B |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















